molecular formula C8H7BrN2O3 B582099 N-(3-Bromo-2-nitrophenyl)acetamide CAS No. 99233-18-8

N-(3-Bromo-2-nitrophenyl)acetamide

Cat. No. B582099
CAS RN: 99233-18-8
M. Wt: 259.059
InChI Key: SSLHIABEJDXTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Bromo-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .

Scientific Research Applications

Nonlinear Optical Materials

Compounds similar to N-(3-Bromo-2-nitrophenyl)acetamide, such as N-(3-nitrophenyl)acetamide, have been investigated for their potential as organic non-linear optical materials. These materials are crucial for various applications, including telecommunications, laser technology, and optical computing. The crystal structure and optical properties of these materials can provide insights into the design and development of new non-linear optical compounds (Mahalakshmi et al., 2002).

Synthesis and Chemical Properties

The synthesis and optimization of related compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, offer valuable information on reaction conditions, yield optimization, and structural characterization. These studies are fundamental in organic synthesis and can aid in the development of new synthetic routes and compounds (Zhang Da-yang, 2004).

Bioactive Compounds and Pharmaceuticals

Research on N-(2-hydroxyphenyl)acetamides and their nitrosylated and nitrated derivatives has shown potential bioactivity, including phytotoxic and antimicrobial properties. These findings suggest a pathway for the development of new bioactive molecules for agricultural and pharmaceutical applications (Girel et al., 2022).

Molecular Interactions and Solvatochromism

Studies on the solvatochromism of heteroaromatic compounds, including those related to N-(3-Bromo-2-nitrophenyl)acetamide, explore the effects of solvent interactions on the molecular properties and behaviors of these compounds. Such research is crucial for understanding the solvation dynamics and designing compounds with tailored properties for specific applications (Krivoruchka et al., 2004).

Antimicrobial Research

The synthesis and evaluation of N-substituted benzimidazoles, including nitrophenyl acetamide derivatives, have shown promising antibacterial activities against resistant strains like MRSA. These studies highlight the potential of nitrophenyl acetamides in developing new antimicrobial agents (Chaudhari et al., 2020).

properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-2-3-6(9)8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLHIABEJDXTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675033
Record name N-(3-Bromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-nitrophenyl)acetamide

CAS RN

99233-18-8
Record name N-(3-Bromo-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.